molecular formula C6H5NO3 B6262164 (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid CAS No. 2416399-55-6

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid

Cat. No. B6262164
CAS RN: 2416399-55-6
M. Wt: 139.1
InChI Key:
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Description

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, or (2E)-3-oxazol-4-ylprop-2-enoic acid, is a compound of the oxazole family and is found in many plant species. It is a naturally occurring organic compound that has been studied extensively for its potential applications in scientific research and its biochemical and physiological effects.

Scientific Research Applications

((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid)-3-oxazol-4-ylprop-2-enoic acid has been studied extensively for its potential applications in scientific research. It has been found to be a useful reagent in the synthesis of other compounds, such as 5-chloro-2-methyl-4-thiazolecarboxylic acid and 4-hydroxy-3-methoxy-2-oxazolecarboxylic acid. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, it has been used as a substrate in the synthesis of a variety of compounds, such as 5-chloro-2-methyl-4-thiazolecarboxylic acid.

Mechanism of Action

The mechanism of action of ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid)-3-oxazol-4-ylprop-2-enoic acid is not yet fully understood. However, it is believed to interact with the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. It is believed that ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid)-3-oxazol-4-ylprop-2-enoic acid binds to the active site of the enzyme, which prevents it from breaking down acetylcholine and leads to an increase in acetylcholine levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid)-3-oxazol-4-ylprop-2-enoic acid have been studied extensively. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. It is believed that this inhibition leads to an increase in acetylcholine levels, which can have a variety of effects, including increased alertness, improved memory and cognitive function, and improved muscle coordination. Additionally, it has been found to have an anti-inflammatory effect, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid)-3-oxazol-4-ylprop-2-enoic acid in lab experiments has several advantages. It is a relatively inexpensive compound, and it is relatively stable and easy to handle. Additionally, it is a relatively non-toxic compound, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. It is a relatively unstable compound, and it can degrade quickly if not properly stored. Additionally, it can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.

Future Directions

The potential future directions for ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid)-3-oxazol-4-ylprop-2-enoic acid are numerous. Further research into its synthesis and mechanism of action could lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic applications. Additionally, further research into its potential applications in scientific research could lead to new insights into the structure and function of proteins and other biological molecules. Finally, further research into its potential use as an inhibitor of the enzyme acetylcholinesterase could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid)-3-oxazol-4-ylprop-2-enoic acid has been studied extensively. One method of synthesis involves the reaction of 2-chloro-3-oxazol-4-ylpropionic acid with sodium hydroxide and methanol. This reaction yields ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid)-3-oxazol-4-ylprop-2-enoic acid as the major product. Other methods of synthesis involve the use of other reagents, such as sodium borohydride and sodium azide, as well as other solvents, such as ethanol and isopropanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-nitrobenzene", "ethyl acetoacetate", "sodium ethoxide", "2-amino-2-methyl-1-propanol", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-nitrobenzene with nitric acid and sulfuric acid to yield 4-bromo-2-nitrophenol.", "Step 2: Conversion of 4-bromo-2-nitrophenol to 4-bromo-2-aminophenol through reduction with sodium borohydride.", "Step 3: Protection of the amino group in 4-bromo-2-aminophenol with acetic anhydride to yield N-acetyl-4-bromo-2-aminophenol.", "Step 4: Alkylation of N-acetyl-4-bromo-2-aminophenol with chloroacetic acid and sodium hydroxide to yield N-acetyl-4-(2-carboxyethylamino)-2-bromophenol.", "Step 5: Cyclization of N-acetyl-4-(2-carboxyethylamino)-2-bromophenol with sodium bicarbonate and water to yield 2-(1,3-oxazol-4-yl)phenol.", "Step 6: Conversion of 2-(1,3-oxazol-4-yl)phenol to (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid through a three-step process involving esterification with ethyl acetoacetate and sodium ethoxide, hydrolysis with sodium hydroxide, and decarboxylation with 2-amino-2-methyl-1-propanol and sulfuric acid." ] }

CAS RN

2416399-55-6

Product Name

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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